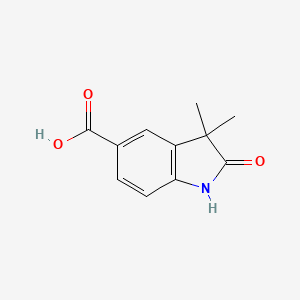

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethyl-2-oxo-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(2)7-5-6(9(13)14)3-4-8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOJGCZECBHBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(=O)O)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129912-25-0 | |

| Record name | 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The described multi-step synthesis is designed for reproducibility and scalability, with detailed experimental protocols and explanations of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the preparation of this important oxindole derivative.

Introduction: The Significance of the 3,3-Dimethyloxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The gem-dimethyl substitution at the C3 position imparts specific conformational constraints and metabolic stability, making 3,3-dimethyloxindole derivatives particularly attractive for drug design. The further incorporation of a carboxylic acid moiety at the C5 position provides a crucial handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a wide chemical space in the development of novel therapeutic agents.

This guide details a logical and efficient synthetic pathway to this compound, commencing with the construction of the core 3,3-dimethyloxindole ring system, followed by a series of functional group interconversions to introduce the desired carboxylic acid.

Overall Synthetic Strategy

The synthesis of the target compound is proposed to proceed via a five-step sequence, as illustrated in the workflow diagram below. This strategy focuses on building the core heterocyclic structure first, followed by sequential functionalization of the aromatic ring.

Caption: Overall synthetic workflow for the preparation of the target compound.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 3,3-Dimethyloxindole

The initial step involves the construction of the core 3,3-dimethyloxindole scaffold. A reliable method for this is the intramolecular cyclization of N-phenyl-2-bromoisobutyramide. This reaction proceeds via an intramolecular Friedel-Crafts alkylation mechanism.

spectroscopic characterization of dimethyl-oxo-indole carboxylic acids

An In-Depth Technical Guide to the Spectroscopic Characterization of Dimethyl-Oxo-Indole Carboxylic Acids

Authored by a Senior Application Scientist

Foreword: Beyond the Spectrum

In the landscape of modern drug discovery and materials science, the indole nucleus remains a cornerstone scaffold. Its derivatives, particularly functionalized variants like dimethyl-oxo-indole carboxylic acids, present unique opportunities for developing novel therapeutics and functional materials. However, innovation is predicated on certainty. The unambiguous structural confirmation and purity assessment of these complex molecules are non-negotiable prerequisites for advancing any research program.

This guide is crafted not as a mere collection of protocols, but as a distillation of field-proven insights into the spectroscopic characterization of this specific chemical class. We will move beyond simply "what" signal to look for, and delve into the "why"—the underlying physical chemistry that dictates the spectral output. By understanding the causality behind experimental choices and spectral features, you, the researcher, are empowered to troubleshoot, interpret ambiguous data, and validate your findings with the highest degree of confidence. This document is designed to be a self-validating system, where the synergy between different spectroscopic techniques provides a comprehensive and definitive structural portrait.

The Strategic Importance of Integrated Spectroscopy

No single spectroscopic technique can provide the complete structural picture. A robust characterization strategy relies on the orthogonal and complementary nature of multiple techniques. Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework and connectivity, Infrared (IR) spectroscopy identifies key functional groups, UV-Visible (UV-Vis) spectroscopy probes the conjugated electronic system, and Mass Spectrometry (MS) provides the molecular weight and fragmentation map. The convergence of data from these four pillars forms an unshakeable foundation for structural assignment.

The logical workflow for characterizing a novel dimethyl-oxo-indole carboxylic acid follows a structured, multi-technique approach.

Figure 1: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For dimethyl-oxo-indole carboxylic acids, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this class of compounds. Its high polarity readily dissolves the carboxylic acid functionality, and its high boiling point allows for variable temperature experiments if needed. Crucially, the acidic protons of the carboxylic acid (-COOH) and the indole N-H group are observable in DMSO-d₆, whereas they often exchange too rapidly to be seen in solvents like methanol-d₄. The residual water peak in DMSO-d₆ typically appears around 3.33 ppm, which should not interfere with key signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the purified dimethyl-oxo-indole carboxylic acid.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A spectral width of -2 to 14 ppm is typically sufficient.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is standard for organic molecules.[1]

-

-

(Optional but Recommended) D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -COOH and N-H protons will broaden and eventually disappear, confirming their assignment.[1]

Data Interpretation: Expected Spectral Features

The substitution pattern (positions of the dimethyl, oxo, and carboxylic acid groups) will determine the exact chemical shifts and coupling patterns. The following table provides expected ranges for a hypothetical 5,7-dimethyl-4-oxo-indole-2-carboxylic acid.

| Proton Type | Approx. δ (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-H OOC) | 12.0 - 13.5 | Broad Singlet | Very deshielded, disappears upon D₂O exchange.[2][3] |

| Indole N-H | 11.5 - 12.5 | Broad Singlet | Deshielded, disappears upon D₂O exchange. |

| Aromatic C-H | 7.0 - 7.8 | Doublet, Singlet | Exact shifts depend on substitution. The oxo group is electron-withdrawing, deshielding nearby protons. |

| Aromatic C-H (H3) | ~7.3 | Singlet | Proton at the 3-position of the indole ring. |

| Methyl (-CH ₃) | 2.2 - 2.8 | Singlet | Two distinct singlets for the two non-equivalent methyl groups. |

Table 1: Typical ¹H NMR chemical shifts in DMSO-d₆.

| Carbon Type | Approx. δ (ppm) | Notes |

| Ketone C =O | 180 - 195 | The oxo-group carbonyl, typically downfield. |

| Carboxylic Acid C =O | 165 - 185 | The acid carbonyl carbon.[1] |

| Aromatic C (quaternary) | 125 - 145 | Carbons of the indole ring attached to other groups. |

| Aromatic C -H | 100 - 125 | Carbons of the indole ring attached to protons. |

| Methyl -C H₃ | 15 - 25 | The two methyl group carbons. |

Table 2: Typical ¹³C NMR chemical shifts in DMSO-d₆.[4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the presence of specific covalent bonds and functional groups. For this molecular class, it provides rapid and definitive evidence for the carboxylic acid and ketone moieties.

Expertise & Rationale

The most informative feature for a carboxylic acid is the extremely broad O-H stretching vibration, which is a direct result of strong intermolecular hydrogen bonding that forms a dimeric structure.[5][6] This broadness is a highly reliable diagnostic tool. The carbonyl (C=O) stretching region is also critical. The ketone, carboxylic acid, and any potential amide functionalities will all absorb here, but at slightly different frequencies due to their distinct electronic environments.[7][8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Data Interpretation: Key Vibrational Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale for Assignment |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | The hallmark of a hydrogen-bonded carboxylic acid dimer.[1][5][6] |

| N-H Stretch (Indole) | 3300 - 3500 | Medium, Sharp | Less broad than the O-H stretch due to weaker hydrogen bonding.[10] |

| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | Sharp | C-H stretches from the indole ring and methyl groups, often superimposed on the broad O-H band.[5] |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong, Sharp | The oxo-group carbonyl. Conjugation with the indole ring lowers the frequency. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The acid carbonyl, typically at a slightly higher frequency than the conjugated ketone.[6] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Vibrations from the indole ring system. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Associated with the C-O single bond of the carboxylic acid.[5] |

Table 3: Characteristic IR absorption frequencies.

UV-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides valuable information about the conjugated π-electron system of the molecule. The indole ring system is an excellent chromophore, and its absorption spectrum is sensitive to substitution.

Expertise & Rationale

The indole scaffold typically exhibits two main absorption bands arising from π → π* electronic transitions. The position and intensity of these bands (λ_max) are influenced by substituents. The oxo-group and carboxylic acid group, acting as auxochromes and being part of the conjugated system, will cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted indole. The choice of solvent can also influence λ_max due to solvatochromic effects. Methanol is a common and appropriate choice for these compounds.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Blank: Fill a quartz cuvette with the spectroscopic-grade solvent (e.g., methanol) and use it to zero the spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in the same solvent. A concentration in the range of 1x10⁻⁴ to 1x10⁻⁵ M is typical.[11]

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance from approximately 200 to 400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation: Expected Absorption

| Transition | Expected λ_max (nm) | Notes |

| π → π | ~220-250 | High-energy transition within the benzene portion of the indole ring. |

| π → π | ~270-320 | Lower-energy transition involving the entire indole π-system. The exact position is highly sensitive to conjugation with the oxo and carboxyl groups.[12][13] |

Table 4: Expected UV-Vis absorption maxima in methanol.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, which is one of the most critical pieces of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an even higher level of confidence.

Expertise & Rationale

Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules. The carboxylic acid is easily deprotonated, making it ideal for detection in negative ion mode ([M-H]⁻).[14][15] This often provides a very clean, strong signal for the molecular ion. Analysis in positive ion mode ([M+H]⁺) is also possible, though may be less sensitive. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural clues based on the observed neutral losses.

Figure 2: Common fragmentation pathways in negative ion mode MS.

Experimental Protocol: LC-MS with ESI

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Mobile Phase: Use a standard reverse-phase LC mobile phase system (e.g., water and acetonitrile with 0.1% formic acid for positive mode, or 0.1% ammonia for negative mode).

-

Injection: Inject a small volume (1-5 µL) of the sample solution into the LC-MS system.

-

Ionization: Utilize an ESI source, acquiring data in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

-

Analysis: Identify the peak corresponding to the molecular ion. If using HRMS, compare the measured mass to the theoretical mass to confirm the elemental formula.

Data Interpretation: Expected Ions

| Ion Type | Description |

| [M-H]⁻ | The deprotonated molecular ion, typically the base peak in negative mode. |

| [M+H]⁺ | The protonated molecular ion, observed in positive mode. |

| [M-H-CO₂]⁻ | A common fragment resulting from the loss of carbon dioxide (44 Da) from the carboxylate. |

| [M-H-H₂O]⁻ | Fragment resulting from the loss of water (18 Da). |

Table 5: Common ions observed in ESI-MS.

Conclusion: A Symphony of Data

The is a meticulous process that rewards a systematic and integrated approach. By leveraging the distinct strengths of NMR, IR, UV-Vis, and Mass Spectrometry, researchers can achieve an unambiguous and comprehensive understanding of their molecules. Each technique provides a unique movement in a larger analytical symphony; when played together, they produce a clear and harmonious confirmation of molecular structure and purity, paving the way for confident downstream research and development.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. researchgate.net [researchgate.net]

- 3. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. echemi.com [echemi.com]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 15. New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Biological Versatility of Substituted Oxindole-5-Carboxylic Acids: A Technical Guide for Drug Discovery

Abstract

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its ability to be readily modified allows for the generation of derivatives with a vast array of biological functions.[3] This guide focuses specifically on oxindole derivatives bearing a carboxylic acid or a related functional group at the 5-position. We will explore the synthetic rationale, delve into their significant biological activities—with a primary focus on kinase inhibition for anticancer applications—and provide validated experimental workflows for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

The Oxindole Core: A Foundation for Pharmacological Diversity

The oxindole (1,3-dihydro-2H-indol-2-one) is a bicyclic aromatic heterocycle first isolated from the plant Uncaria tomentosa (Cat's Claw).[3][4] Its structure, featuring a fused benzene and pyrrolidone ring, provides a rigid framework that can be strategically functionalized. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the lactam ring are crucial for molecular recognition and binding to biological targets.[2]

The introduction of a carboxylic acid group, or a derivative such as a sulfonamide, at the C5-position significantly influences the molecule's physicochemical properties, including solubility and potential for targeted interactions. This substitution provides an additional vector for modification and interaction with protein targets, making oxindole-5-carboxylic acids a particularly fruitful area for drug discovery. A multitude of derivatives have demonstrated potent activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][5]

Synthetic Strategies: Building the Oxindole-5-Carboxylic Acid Scaffold

The synthesis of substituted oxindole-5-carboxylic acid derivatives requires a robust and flexible chemical methodology to generate diverse libraries for screening. A common and effective approach begins with commercially available oxindole, which is functionalized at the 5-position before further modifications are introduced, typically at the C3-position.

General Synthetic Workflow

The following diagram outlines a representative workflow for the synthesis and subsequent biological evaluation of these compounds, a process that logically progresses from molecular design to in vivo validation.

Caption: Drug discovery workflow for oxindole derivatives.

Protocol: Synthesis of 5-Sulfonamide Oxindole Derivatives

This protocol is adapted from a validated methodology for synthesizing novel Bruton's tyrosine kinase (BTK) inhibitors, demonstrating a practical route to 5-substituted oxindoles.[6][7] The rationale for this multi-step synthesis is its modularity; it allows for the creation of a diverse library by simply changing the final acid chloride used for acylation.

Step 1: Chlorosulfonation of Oxindole

-

To a flask maintained at 0 °C, add chlorosulfonic acid.

-

Add oxindole portion-wise while stirring, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Heat the mixture in an oil bath to 70 °C for 2 hours to yield 2-oxoindoline-5-sulfonyl chloride. The elevated temperature is necessary to drive the electrophilic aromatic substitution to completion.

Step 2: Formation of the Sulfonamide Intermediate

-

Dissolve the 2-oxoindoline-5-sulfonyl chloride in a suitable solvent such as 1,4-dioxane.

-

Add pyridine, followed by the desired piperazine derivative (e.g., N-Boc piperazine). Pyridine acts as a base to neutralize the HCl byproduct.

-

Stir the reaction at room temperature for 2 hours. This step couples the piperazine to the sulfonyl chloride, forming the sulfonamide linkage.

Step 3: Deprotection (if necessary)

-

If a protecting group like Boc was used, it must be removed. Add 4 M HCl in 1,4-dioxane to the reaction mixture.

-

Stir at room temperature for 16 hours. This acidic condition selectively cleaves the Boc group, yielding the free amine.

Step 4: Final Acylation

-

Dissolve the deprotected piperazine sulfonamide intermediate in a solvent like dichloromethane (CH₂Cl₂).

-

Add a base, such as diisopropylethylamine (DIPEA), to neutralize subsequent acid formation.

-

Add the desired acid chloride dropwise. This is the diversification step; varying the acid chloride generates the final library of compounds.

-

Stir at room temperature for 3 hours to complete the reaction.

-

Purify the final product using column chromatography.

Biological Activity Profile: A Focus on Kinase Inhibition

While substituted oxindoles exhibit a wide range of biological activities, their most profound impact has been in oncology as kinase inhibitors.[5][8] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Oxindole-based drugs like Sunitinib and Nintedanib are approved multi-kinase inhibitors that validate this scaffold's therapeutic potential.[3][9]

Case Study: Inhibition of Bruton's Tyrosine Kinase (BTK)

BTK is a cytoplasmic kinase crucial for B-cell development and activation.[10] It is a validated therapeutic target for B-cell malignancies like lymphoma.[11][12] Recent studies have identified novel 5-substituted oxindole derivatives as potent and selective BTK inhibitors.[6][10]

Mechanism of Action: These compounds act as ATP-competitive inhibitors. The oxindole core typically forms key hydrogen bonds within the hinge region of the kinase's ATP-binding pocket. For instance, the carbonyl oxygen of the oxindole ring can form a hydrogen bond with the backbone amide of a key residue like MET-477 in BTK.[6] The substituents at the C5-position extend into other regions of the binding site, providing additional interactions that enhance potency and selectivity. The inhibition of BTK blocks the downstream B-cell receptor (BCR) signaling pathway, leading to decreased proliferation and survival of malignant B-cells.[10][13]

Caption: Inhibition of the BCR signaling pathway by an oxindole derivative.

Other Notable Activities

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme often overexpressed in tumors. Certain oxindole derivatives have been synthesized as mechanism-based inhibitors of IDO1, showing low-micromolar inhibitory activity and selectivity over the related TDO enzyme.[14]

-

Anti-inflammatory: By targeting enzymes like cytosolic phospholipase A2α (cPLA2α), which is key in producing pro-inflammatory lipid mediators, indole-5-carboxylic acid derivatives have shown potential as anti-inflammatory agents.[15] Other derivatives have shown dual inhibition of COX and 5-LOX enzymes.[16]

-

Antiproliferative Activity: Beyond specific kinase targets, oxindole derivatives have demonstrated broad antiproliferative effects against various cancer cell lines, including kidney carcinoma, by inducing apoptosis and disrupting cell metabolism.[17]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the oxindole-5-carboxylic acid scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies reveal the importance of specific substitutions.

Caption: Key modification sites on the oxindole scaffold.

-

C3-Position (R2): For BTK inhibitors, a cyclopentylidene group at this position has been shown to be crucial for biological activity in RAMOS lymphoma cells.[6] This bulky, hydrophobic group likely occupies a key pocket near the ATP binding site, enhancing affinity.

-

N1-Position (R1): Substitution at the N1-position with groups like benzyl can be used to explore additional binding interactions or to modulate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16]

-

C5-Substituent (R3): In the 5-sulfonamide series targeting BTK, the nature of the acyl group attached to the piperazine ring is a primary driver of potency and selectivity. Groups like 3-fluorobenzoyl and valeryl attached to the carbonyl group were found to be essential for high activity.[6][10]

Quantitative SAR Data

The following table summarizes the inhibitory activity of selected 5-substituted oxindole derivatives against the BTK-expressing RAMOS cell line, highlighting the impact of C3 and C5 modifications.

| Compound ID | C3-Substituent | C5-Piperazine Acyl Group (R3) | IC₅₀ in RAMOS Cells (µM)[6][11] |

| 9b | Cyclopentylidene | Cyclohexylcarbonyl | < 3 |

| 9f | Cyclopentylidene | 3-Bromobenzoyl | < 3 |

| 9g | Cyclopentylidene | 3-Fluorobenzoyl | < 3 |

| 9h | Cyclopentylidene | Valeryl (Pentanoyl) | < 3 |

| Control | Various | Various other groups | > 30 (Weakly active) |

Data synthesized from reported findings where active compounds consistently showed IC₅₀ values below 3 µM, while others were significantly less potent.[11]

Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds requires robust and reproducible assays. The following protocols are standard methodologies used in the field.

Protocol: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The choice of cell line is critical; for a targeted agent like a BTK inhibitor, a cell line with high target expression (e.g., RAMOS) is used, along with a control cell line with low or no expression to assess selectivity.[10]

Materials:

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 20% SDS in 50% DMF).

-

Plate reader (570 nm).

Procedure:

-

Cell Seeding: Seed cells (e.g., RAMOS) into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Ibrutinib for BTK).

-

Incubation: Incubate the plates for 48-72 hours. The duration should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation System: The inclusion of both positive and vehicle controls is non-negotiable. The positive control validates that the assay system can detect the expected biological effect, while the vehicle control ensures that the observed cytotoxicity is due to the compound itself and not the solvent.

Protocol: Western Blot for Target Engagement

To confirm that a compound inhibits its intended target within the cell, Western blotting can be used to measure the phosphorylation status of the target protein or its downstream substrates.

Procedure:

-

Cell Treatment & Lysis: Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for a defined period (e.g., 2-4 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-BTK Tyr223).[10] Subsequently, incubate with a primary antibody for the total target protein (e.g., anti-total-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein and loading control indicates successful target engagement and inhibition.

Conclusion and Future Outlook

Substituted oxindole-5-carboxylic acids represent a highly versatile and pharmacologically relevant class of compounds. Their proven success as kinase inhibitors in oncology provides a strong foundation for future development. The modularity of their synthesis allows for the rapid generation of focused libraries to probe various biological targets. Future efforts should focus on optimizing the pharmacokinetic profiles of these compounds to improve oral bioavailability and metabolic stability.[15] Furthermore, exploring novel substitutions and expanding the scope of biological targets beyond kinases could unlock new therapeutic applications for this privileged scaffold. The continued integration of structure-based design with efficient synthetic strategies will undoubtedly lead to the discovery of next-generation therapeutics derived from the oxindole core.

References

- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

3,3-dimethyl-2-oxoindoline-5-carboxylic acid chemical properties

An In-Depth Technical Guide to 3,3-dimethyl-2-oxoindoline-5-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

3,3-dimethyl-2-oxoindoline-5-carboxylic acid (CAS No. 129912-25-0) is a specialized organic molecule built upon the privileged oxindole scaffold.[1] Its unique structure, featuring a gem-dimethyl substitution at the C3 position and a carboxylic acid handle on the aromatic ring, makes it a valuable building block for medicinal chemists and drug development professionals. The gem-dimethyl group imparts conformational rigidity and blocks metabolic pathways available to simpler oxindoles, while the carboxylic acid provides a versatile point for derivatization and property modulation. This guide offers a comprehensive overview of its chemical properties, a proposed synthetic pathway with a detailed protocol, its reactivity profile, and its strategic application in the design of novel therapeutics.

Introduction: The Significance of the Oxindole Scaffold

The oxindole core is a prominent heterocyclic motif found in numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure serves as an excellent scaffold for presenting pharmacophoric elements in a defined three-dimensional space. The spirooxindole framework, in particular, is a cornerstone of many compounds with potent biological activities, including anticancer properties.[2][3]

3,3-dimethyl-2-oxoindoline-5-carboxylic acid distinguishes itself through two key structural modifications:

-

C3 Gem-Dimethyl Group: Unlike simple oxindoles, the quaternary carbon at the C3 position prevents enolization and subsequent reactions at this site. This substitution provides significant steric bulk, which can be exploited to probe protein binding pockets and enhance metabolic stability.

-

C5 Carboxylic Acid: This functional group is a critical handle for synthetic elaboration. It allows for the formation of amides, esters, and other derivatives, enabling the molecule to be linked to other fragments or pharmacophores. Furthermore, the carboxylic acid group can modulate physicochemical properties such as solubility and lipophilicity and can form key hydrogen bond or salt bridge interactions with biological targets.[4]

These features position the molecule as a strategic intermediate for creating complex molecular architectures in modern drug discovery programs.

Physicochemical and Spectroscopic Properties

The fundamental properties of 3,3-dimethyl-2-oxoindoline-5-carboxylic acid are summarized below. While experimentally determined data such as melting point and pKa are not widely published, its characteristics can be reliably predicted from its structure and confirmed using standard analytical techniques.

Table 1: Core Chemical Properties of 3,3-dimethyl-2-oxoindoline-5-carboxylic Acid

| Property | Value | Source |

| CAS Number | 129912-25-0 | [1][5] |

| Molecular Formula | C₁₁H₁₁NO₃ | [5][6] |

| Molecular Weight | 205.21 g/mol | [5][6] |

| Appearance | Typically an off-white to pale yellow solid | Inferred |

| Purity (Commercial) | ≥95% | [5] |

| Storage | Store in a dry, sealed container | [6] |

Spectroscopic Profile

Characterization of this molecule relies on standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the six protons of the two equivalent methyl groups at the C3 position. The aromatic region should display signals corresponding to the three protons on the benzene ring, with splitting patterns indicative of their substitution. A broad singlet corresponding to the lactam N-H proton and another for the carboxylic acid O-H proton would also be present, with the latter's chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The carbon spectrum will feature a characteristic signal for the lactam carbonyl carbon (C2) and the carboxylic acid carbonyl. Other key signals include the quaternary C3 carbon, the carbons of the two methyl groups, and the six distinct carbons of the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands for the C=O stretching vibrations of the lactam and the carboxylic acid. Broad O-H stretching from the carboxylic acid and a sharper N-H stretching band from the lactam amide would also be prominent.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₁₁H₁₁NO₃), confirming its elemental composition.

Synthesis and Purification

While specific literature detailing the synthesis of 3,3-dimethyl-2-oxoindoline-5-carboxylic acid is sparse, a robust and logical pathway can be devised based on established methodologies for oxindole synthesis. A plausible approach involves the cyclization of a suitably substituted α-chloroacetanilide derivative.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 4-amino-3-methylbenzoic acid. This workflow is designed for efficiency and scalability.

References

- 1. 129912-25-0|3,3-Dimethyl-2-oxoindoline-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. 129912-25-0,3,3-Dimethyl-2-oxoindoline-5-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. CAS 1225634-25-2 | 1,3-Dimethyl-2-oxoindoline-5-carboxylic acid - Synblock [synblock.com]

An In-Depth Technical Guide to the Synthesis of 3,3-Dimethyl-2-oxoindoline-5-carboxylic Acid (CAS 129912-25-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic routes for 3,3-Dimethyl-2-oxoindoline-5-carboxylic acid (CAS 129912-25-0), a substituted oxindole of interest in medicinal chemistry and drug discovery. The oxindole scaffold, particularly with a gem-dimethyl substitution at the C3 position, is a privileged structure in numerous biologically active compounds. This document outlines key synthetic strategies, including the construction of the oxindole core, introduction of the gem-dimethyl moiety, and functionalization of the aromatic ring with a carboxylic acid group. The discussion is grounded in established chemical principles and supported by references to relevant literature for analogous transformations.

Introduction: The Significance of the 3,3-Dimethyloxindole Scaffold

The oxindole core is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The C3 position of the oxindole ring is a common site for substitution, and the introduction of a quaternary carbon center, such as a gem-dimethyl group, can have profound effects on a molecule's pharmacological profile. The gem-dimethyl group can enhance metabolic stability, improve binding affinity to biological targets through favorable van der Waals interactions, and lock the molecule into a specific, bioactive conformation[1][2]. 3,3-Dimethyl-2-oxoindoline-5-carboxylic acid combines this important structural feature with a carboxylic acid handle at the 5-position, which allows for further derivatization and conjugation, making it a valuable building block in drug discovery programs.

Proposed Synthetic Strategies

-

Route A: Late-stage gem-dimethylation of a pre-formed 5-carboxyoxindole.

-

Route B: Early-stage introduction of the gem-dimethyl group followed by the formation and functionalization of the oxindole ring system.

Route A: Late-Stage C3-Dimethylation

This approach focuses on first synthesizing the 5-carboxyoxindole core and then introducing the gem-dimethyl group at the C3 position.

Diagram of Synthetic Pathway A

Caption: Proposed late-stage gem-dimethylation of 5-carboxyoxindole.

Step 1: Synthesis of 5-Carboxyoxindole

The synthesis of 5-carboxyoxindole (2-oxoindoline-5-carboxylic acid) is a crucial first step. A common approach involves the cyclization of a suitable precursor. One documented method starts from 5-chloroacetyloxindole[3][4].

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Preparation of a suitable N-protected aniline derivative: Begin with a commercially available 4-amino-3-methylbenzoic acid. The amino group is typically protected, for instance, as an acetanilide, to direct subsequent reactions.

-

Introduction of the acetic acid side chain: A Friedel-Crafts acylation or a related reaction can be employed to introduce a two-carbon chain at the position ortho to the amino group.

-

Cyclization: Reductive cyclization is a common method to form the oxindole ring. This can be achieved using various reducing agents that simultaneously reduce a nitro group (if present from a nitration step) and facilitate ring closure.

-

Deprotection: Removal of the protecting group from the nitrogen atom yields the oxindole.

-

Oxidation of the methyl group: The methyl group at the 5-position of the aromatic ring is oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid.

Step 2: Gem-Dimethylation at the C3 Position

The introduction of two methyl groups at the C3 position of the oxindole ring can be achieved through sequential alkylation. This requires the use of a strong base to deprotonate the acidic C3-protons, forming an enolate nucleophile.

Experimental Protocol (Based on established C3-alkylation of oxindoles)[5][6]:

-

Dianion Formation: 5-Carboxyoxindole is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). At least two equivalents of a strong base, such as n-butyllithium (n-BuLi), are added dropwise. The first equivalent deprotonates the carboxylic acid and the second deprotonates the C3-position, forming a dianion intermediate. The use of a strong, non-nucleophilic base is crucial to avoid side reactions.

-

Methylation: An excess of a methylating agent, such as methyl iodide (CH3I), is added to the reaction mixture. The enolate at C3 will react as a nucleophile, attacking the methyl iodide to form 3-methyl-5-carboxyoxindole. A second deprotonation and methylation cycle under similar conditions would lead to the desired 3,3-dimethyl product. It is often challenging to control the degree of alkylation, and a mixture of mono- and di-alkylated products may be obtained.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product is extracted with an organic solvent. Purification is typically performed by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Strong Base: A strong base like n-BuLi is necessary to generate the C3-anion, as the protons at this position are only weakly acidic.

-

Low Temperature: The reaction is conducted at low temperatures to control the reactivity of the organolithium reagent and to minimize side reactions.

-

Excess Methylating Agent: Using an excess of the alkylating agent helps to drive the reaction towards the di-substituted product.

Route B: Early-Stage Introduction of the Gem-Dimethyl Group

This alternative strategy involves the synthesis of a precursor already containing the gem-dimethyl group, followed by the formation of the oxindole ring.

Diagram of Synthetic Pathway B

Caption: Proposed synthesis via intramolecular cyclization of an N-aryl-α-bromo amide.

Step 1: Preparation of the N-Aryl Amide Precursor

This step involves the acylation of a suitably substituted aniline with a reagent that will provide the gem-dimethyl group and the carbonyl of the oxindole.

Experimental Protocol (Hypothetical):

-

Starting Material: Begin with 4-aminobenzoic acid or its corresponding ester (e.g., methyl 4-aminobenzoate).

-

Acylation: The aniline derivative is reacted with α-bromo isobutyryl bromide in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the N-(4-carboxyphenyl)-2-bromo-2-methylpropanamide intermediate.

Step 2: Intramolecular Cyclization

The formation of the oxindole ring is achieved through an intramolecular Friedel-Crafts type reaction.

Experimental Protocol (Based on analogous cyclization reactions)[7][8]:

-

Lewis Acid Catalysis: The amide intermediate is treated with a Lewis acid, such as aluminum chloride (AlCl3), in an inert solvent like dichloromethane or nitrobenzene. The Lewis acid activates the aromatic ring towards intramolecular electrophilic attack by the carbon bearing the bromine atom, leading to the formation of the five-membered ring of the oxindole.

-

Work-up and Purification: The reaction is quenched by carefully adding water or a dilute acid. The product is then extracted and purified as described in Route A. If an ester was used as the starting material, a final hydrolysis step would be required to yield the carboxylic acid.

Causality Behind Experimental Choices:

-

α-Bromo isobutyryl bromide: This reagent provides the necessary carbon framework for the gem-dimethyl group and the oxindole carbonyl, along with a leaving group (bromide) to facilitate the cyclization.

-

Lewis Acid: A Lewis acid catalyst is essential to promote the intramolecular Friedel-Crafts alkylation, which is typically a challenging reaction.

Data Summary

Since detailed experimental data for the direct synthesis of 3,3-Dimethyl-2-oxoindoline-5-carboxylic acid is not available, the following table presents typical quantitative data for the key transformations involved, based on analogous reactions reported in the literature.

| Reaction Step | Reagents & Conditions | Typical Yield (%) | Reference for Analogy |

| Route A: C3-Alkylation | Oxindole, n-BuLi, CH3I in THF at -78 °C | 60-90% | [5][6] |

| Route B: Cyclization | N-aryl-α-haloamide, AlCl3 in CH2Cl2 | 50-80% | [7][8] |

Conclusion

The synthesis of 3,3-Dimethyl-2-oxoindoline-5-carboxylic acid can be logically approached through multi-step synthetic sequences. Both the late-stage gem-dimethylation of a pre-formed 5-carboxyoxindole and the early-stage introduction of the gem-dimethyl group followed by cyclization represent viable strategies. The choice of route will likely depend on the availability of starting materials, the desired scale of the synthesis, and the ease of purification of the intermediates. The protocols and rationale presented in this guide, based on established and reliable chemical transformations, provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this and related valuable oxindole building blocks.

References

- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 5-CARBOXYOXINDOLE | 102359-00-2 [amp.chemicalbook.com]

- 5. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Oxindole Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The oxindole nucleus, a bicyclic aromatic heterocyclic organic moiety, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its inherent structural features, coupled with the ease of synthetic modification, have rendered it a "privileged scaffold" for the design and development of novel therapeutic agents.[2][3][4] First isolated from the bark of Uncaria tomentosa, the oxindole core is prevalent in a wide array of natural products, particularly alkaloids, which have historically informed its use in traditional medicine.[1][2][5][6] This guide provides a comprehensive technical overview of novel oxindole derivatives, delineating their synthesis, diverse pharmacological activities, and burgeoning therapeutic applications. We will explore the causality behind experimental choices in their design and synthesis, present detailed methodologies, and analyze structure-activity relationships to provide a robust resource for professionals in drug discovery and development.

The Enduring Significance of the Oxindole Core

The versatility of the oxindole scaffold lies in its ability to be functionalized at various positions, enabling the generation of diverse chemical libraries with a wide spectrum of biological activities.[2][5] This adaptability has led to the development of several FDA-approved drugs containing the oxindole core, such as Sunitinib, a multi-targeted tyrosine kinase inhibitor for cancer therapy, and Ropinirole, a dopamine agonist for Parkinson's disease.[7][8][9] The core structure, 1,3-dihydro-2H-indol-2-one, provides a unique three-dimensional framework that can effectively interact with various biological targets.

dot graph Oxindole_Core { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

} caption: "General structure of the oxindole scaffold with key positions for substitution."

Synthetic Strategies for Novel Oxindole Derivatives

The synthesis of oxindole derivatives is a well-explored area, with numerous methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

Classical and Modern Synthetic Approaches

Several synthetic methods have been developed to construct the oxindole core and its derivatives.[10] A common strategy involves the intramolecular cyclization of substituted anilides.[10] More recent advancements include palladium-catalyzed intramolecular α-arylation of amides, which has proven effective for assembling spirooxindole natural products.[11] One-pot synthesis methods using catalysts like nano-magnesium aluminate offer an environmentally benign and efficient route to oxindole derivatives.[12]

Protocol: One-Pot Synthesis of Oxindole Derivatives

This protocol describes a general method for the synthesis of oxindole derivatives via a one-pot reaction between an indole and an isatin derivative, catalyzed by nano-magnesium aluminate.[12]

Materials:

-

Substituted indole

-

Substituted isatin

-

Nano-magnesium aluminate catalyst

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a solution of substituted indole (1 mmol) and substituted isatin (1 mmol) in ethanol (10 mL) in a round-bottom flask, add nano-magnesium aluminate catalyst (10 mol%).

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the catalyst and wash with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Causality of Experimental Choices:

-

Ethanol as Solvent: Provides good solubility for the reactants and is relatively environmentally friendly.

-

Nano-magnesium aluminate catalyst: Offers high efficiency, ease of recovery, and reusability, making the process green and cost-effective.[12]

-

Reflux Conditions: Provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Therapeutic Applications of Novel Oxindole Derivatives

The pharmacological promiscuity of the oxindole scaffold has led to the exploration of its derivatives in a multitude of therapeutic areas.[6]

Anticancer Activity

A significant body of research has focused on the development of oxindole derivatives as anticancer agents.[2][13][14] These compounds exert their effects through various mechanisms, including kinase inhibition, induction of apoptosis, and disruption of microtubule dynamics.[13][14][15]

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Oxindole derivatives have emerged as potent kinase inhibitors, with Sunitinib being a prime example that targets multiple receptor tyrosine kinases.[4] The oxindole moiety can form critical hydrogen bonds within the ATP-binding site of kinases.[16]

dot graph Kinase_Inhibition { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Mechanism of kinase inhibition by oxindole derivatives."

A novel oxindole-based derivative bearing a pyridyl group has been identified as a potent and selective dual FLT3/CDK2 kinase inhibitor, showing promise for the treatment of leukemia and colon cancer.[17]

The anticancer activity of oxindole derivatives is highly dependent on the nature and position of substituents. For spirooxindole derivatives, modifications that enhance their interaction with molecular targets involved in cancer progression are key to improving their efficacy.[18] For pyrrole indolin-2-one derivatives, substitutions at the C(5) and C(6) positions of the oxindole ring significantly influence their binding affinity to the ATP-binding site of kinases.[16]

| Substitution Position | Favorable Substituents | Impact on Activity | Reference |

| C3 | Spirocyclic systems, 3-alkenyl groups | Increased cytotoxicity and kinase inhibition | [3][18][19] |

| C5 | Halogens (e.g., F, Cl) | Enhanced hydrophobic interactions in kinase binding pockets | [16][17] |

| N1 | Benzyl groups | Can modulate solubility and cell permeability | [20] |

Antimicrobial and Antifungal Activity

Oxindole derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[5][21][22][23] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. A series of 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-ones showed very good antimicrobial and antioxidant activity.[21] Derivatives with an exocyclic C=C bond at the C-3 position have exhibited higher antifungal activity compared to those with a C-C bond.[22][24]

Anti-inflammatory Activity

Several oxindole derivatives have been investigated for their anti-inflammatory properties.[20][25] A dual COX/5-LOX inhibition strategy has been adopted to develop new derivatives with superior anti-inflammatory and analgesic activities.[20][26][27] Compound 4h from a synthesized series showed potent dual inhibitory activity with IC50 values of 0.0533 µM for COX-2 and 0.4195 µM for 5-LOX.[26][27]

Neuroprotective Activity and Treatment of Neurodegenerative Diseases

The oxindole scaffold is also being explored for the treatment of neurodegenerative diseases like Alzheimer's.[7][28][29] The multifactorial nature of these diseases makes multi-target agents particularly attractive.[7][28] Oxindole derivatives are being designed to inhibit enzymes such as cholinesterase, beta-secretase, and monoamine oxidase, as well as to inhibit amyloid-β aggregation.[7] Furthermore, novel oxindole derivatives have been identified as promising glycogen synthase kinase 3β (GSK-3β) inhibitors, a key target in Alzheimer's disease.[30][31]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of novel oxindole derivatives on cancer cell lines using the MTT assay.

Materials:

-

Human cancer cell line (e.g., 786-O renal cancer cells)

-

Normal kidney cells (e.g., NRK52E) for cytotoxicity comparison

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells (e.g., 786-O) and normal cells (e.g., NRK52E) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the oxindole derivatives in the cell culture medium.

-

After 24 hours, replace the medium with fresh medium containing the oxindole derivatives at various concentrations (e.g., 5-50 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using appropriate software.[19]

Self-Validating System:

-

The inclusion of a normal cell line allows for the assessment of selective cytotoxicity.

-

The use of a vehicle control ensures that the observed effects are not due to the solvent.

-

Dose-response curves provide a quantitative measure of potency (IC50).

Future Perspectives and Conclusion

The oxindole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] The structural simplicity and synthetic tractability of oxindoles, combined with their diverse pharmacological activities, ensure their continued relevance in medicinal chemistry.[2][5] Future research will likely focus on the development of multi-target agents, particularly for complex diseases like cancer and neurodegenerative disorders.[7][13] The exploration of novel synthetic methodologies that allow for greater structural diversity and stereochemical control will be crucial in this endeavor. Furthermore, a deeper understanding of the molecular mechanisms of action of oxindole derivatives will facilitate the rational design of more potent and selective drug candidates.[14] The journey of the oxindole scaffold from a natural product isolate to a key component of modern pharmaceuticals is a testament to its enduring value in the quest for new medicines.[5][8]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. jmnc.samipubco.com [jmnc.samipubco.com]

- 13. researchgate.net [researchgate.net]

- 14. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 17. mdpi.com [mdpi.com]

- 18. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel oxindole derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. scilit.com [scilit.com]

- 29. Oxindole Derivatives as Multi‐Target Agents for Alzheimer's Disease: A Promising Therapeutic Strategy | Semantic Scholar [semanticscholar.org]

- 30. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer’s Disease—A Molecular Dynamics Approach [mdpi.com]

- 31. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preliminary Screening of Dimethyl-Oxo-Indole Compounds

Foreword: The Rationale of the Oxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, a structural motif that appears in numerous natural products and clinically approved drugs.[1][2] First isolated from plants like Uncaria tomentosa, the oxindole moiety has demonstrated a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Its rigid, bicyclic structure provides a stable framework that can be readily modified at several positions, allowing for the fine-tuning of its pharmacological properties.[2] This inherent versatility makes the dimethyl-oxo-indole class of compounds a rich territory for drug discovery.

However, a promising chemical scaffold is merely the starting point. The journey from a library of novel compounds to a viable drug candidate is a rigorous process of elimination and characterization. This guide delineates a robust, multi-tiered strategy for the preliminary screening of dimethyl-oxo-indole compounds, designed to efficiently identify and prioritize candidates with the highest potential for success. Our approach is grounded in the "fail fast, fail cheap" principle, front-loading assays that assess fundamental drug-like properties to eliminate unsuitable molecules early, thereby conserving resources for the most promising candidates.

Part 1: Foundational Tier – The Non-Negotiable First Pass

Before investigating any specific biological activity, we must first establish the fundamental viability of each compound. A potent compound is useless if it cannot be dissolved and delivered to its target or if it is indiscriminately toxic to all cells. This initial tier serves as a critical quality control checkpoint.

Physicochemical Characterization: Solubility

The ability of a compound to dissolve in aqueous media is a prerequisite for absorption and distribution in the body.[4][5] Poor solubility can terminate a drug's development before it even begins.[4] We begin with a kinetic solubility assay, which provides a high-throughput assessment of a compound's dissolution properties.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

-

Compound Preparation: Prepare a high-concentration stock solution of each dimethyl-oxo-indole compound in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.

-

Assay Plate Preparation: Dispense phosphate-buffered saline (PBS, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the PBS-containing wells to achieve the final desired test concentration (e.g., 100 µM). The final DMSO concentration should be kept low (≤1%) to avoid artifacts.

-

Incubation & Detection: Shake the plate for 1-2 hours at room temperature to allow for equilibration.

-

Measurement: Measure the turbidity of each well using a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm). The degree of light scattering is proportional to the amount of precipitated compound.

-

Data Analysis: Compare the reading against a calibration curve of known standards to estimate the solubility.

Causality Check: This assay is chosen for its speed and low compound consumption, making it ideal for screening large libraries. It quickly flags compounds that will be difficult to formulate and are likely to have poor bioavailability.[4]

General Cytotoxicity: Establishing a Therapeutic Window

The goal of targeted therapy is to affect a specific biological process without causing widespread cellular damage. A general cytotoxicity assay is essential to determine the concentration at which a compound begins to harm cells, establishing the upper limit for a potential therapeutic window. The XTT assay is a reliable colorimetric method for this purpose.[6]

Mechanism of Action: XTT Assay The assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) into a water-soluble, orange-colored formazan product. This conversion is mediated by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7]

Experimental Protocol: XTT Cell Viability Assay

-

Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the dimethyl-oxo-indole compounds in cell culture media. Add these dilutions to the cells and incubate for a period relevant to the intended therapeutic application (e.g., 48-72 hours).

-

Self-Validation System: Include the following controls:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).

-

Untreated Control: Cells in media only.

-

-

-

XTT Reagent Preparation: Just before use, prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[8]

-

Incubation: Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.[8]

-

Measurement: Measure the absorbance of the orange formazan product using a microplate spectrophotometer at 450-490 nm.[8]

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the CC50 (Concentration causing 50% cytotoxicity).

Part 2: Primary Screening – Identifying Target-Specific Activity

With foundational data in hand, we can now screen for compounds that interact with our biological target of interest. Given that many oxindole derivatives are known to be kinase inhibitors, we will proceed with a target-based biochemical assay for a hypothetical "Target Kinase X".[1][9]

High-Throughput Biochemical Assay: Kinase Activity

The Kinase-Glo® Luminescent Kinase Assay is a robust, high-throughput method for measuring the activity of any ATP-utilizing enzyme, such as a kinase.[10] The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A low luminescent signal indicates high kinase activity (more ATP consumed), while a high signal indicates low kinase activity (less ATP consumed), thus identifying potential inhibitors.[10]

Experimental Protocol: Kinase-Glo® Assay

-

Reaction Setup: In a 384-well plate, combine the kinase buffer, the purified "Target Kinase X" enzyme, its specific substrate (e.g., a peptide), and the dimethyl-oxo-indole test compound at a single, fixed concentration (e.g., 10 µM).[11]

-

Initiation & Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Self-Validation System:

-

No-Enzyme Control: All components except the kinase, to establish the baseline for 0% ATP consumption.

-

Vehicle Control (Max Activity): All components plus DMSO, to establish the baseline for 100% kinase activity.

-

Positive Inhibitor Control: All components plus a known inhibitor of Target Kinase X.

-

-

-

Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal.

-

Measurement: Incubate for 10 minutes to stabilize the luminescent signal, then measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle control. Set a threshold (e.g., >50% inhibition) to identify primary "hits."

Diagram: Foundational Screening Workflow This diagram illustrates the initial decision-making process based on fundamental compound properties.

Caption: Initial filtering based on solubility and cytotoxicity.

Part 3: Hit Confirmation and Early ADME Profiling

A "hit" in a primary screen is not a guarantee of a valuable compound. It is a preliminary signal that requires validation. This tier aims to confirm the activity of our primary hits using an orthogonal assay and to begin characterizing their drug-like properties through early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[12][13]

Orthogonal Hit Confirmation

To ensure the observed inhibition is not an artifact of the assay technology (e.g., compound interference with luciferase), hits should be re-tested in a dose-response format using a different assay method. A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based kinase assay is an excellent orthogonal choice.[14] This confirms the compound's activity and determines its potency (IC50).

Early ADME: Metabolic Stability

A compound that is rapidly metabolized by the liver will have a short half-life in vivo, limiting its therapeutic efficacy. A metabolic stability assay using liver microsomes provides an early indication of a compound's metabolic fate.[15]

Experimental Protocol: Liver Microsomal Stability Assay

-

Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes and a NADPH-regenerating system in a phosphate buffer.

-

Compound Incubation: Add the test compound (at a low concentration, e.g., 1 µM) to the reaction mixture and incubate at 37°C.

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of parent compound remaining.

-

Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.

Causality Check: This assay is a critical predictor of in vivo clearance.[12] Compounds with a very short half-life (e.g., <10 minutes) in this assay are often deprioritized as they will likely be cleared too quickly in the body to be effective.

Diagram: Principle of the Kinase-Glo® Assay This diagram shows how kinase activity is translated into a measurable light signal.

Caption: Kinase-Glo® assay principle.

Part 4: Data Integration and Hit Prioritization

The final step in preliminary screening is to synthesize all the collected data to make informed decisions. We prioritize compounds that exhibit a compelling balance of potency, selectivity, and favorable drug-like properties.

Data Summary and Prioritization Table